molecular formula C12H8O4Si B086958 2,2'-Spirobi[1,3,2-benzodioxasilole] CAS No. 181-88-4

2,2'-Spirobi[1,3,2-benzodioxasilole]

Cat. No.: B086958
CAS No.: 181-88-4
M. Wt: 244.27 g/mol
InChI Key: RUGVCVIJIPKSGO-UHFFFAOYSA-N
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Description

2,2’-Spirobi[1,3,2-benzodioxasilole] is an organosilicon compound characterized by a spiro linkage between two benzodioxasilole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Spirobi[1,3,2-benzodioxasilole] typically involves the reaction of catechol with dichlorodimethylsilane in the presence of a base. The reaction proceeds through the formation of an intermediate siloxane, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2,2’-Spirobi[1,3,2-benzodioxasilole] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobi[1,3,2-benzodioxasilole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

2,2’-Spirobi[1,3,2-benzodioxasilole] has several scientific research applications:

    Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organosilicon compounds.

    Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.

Mechanism of Action

The mechanism by which 2,2’-Spirobi[1,3,2-benzodioxasilole] exerts its effects depends on its application. In materials science, its unique structure allows for the formation of stable, high-performance materials. In organic synthesis, the spiro linkage provides a rigid framework that can influence the reactivity and selectivity of chemical reactions. The molecular targets and pathways involved vary based on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Spirobi[1,3,2-benzodioxasiline]
  • 2,2’-Spirobi[1,3,2-benzodioxaborole]
  • 2,2’-Spirobi[1,3,2-benzodioxagermole]

Uniqueness

2,2’-Spirobi[1,3,2-benzodioxasilole] is unique due to the presence of silicon in its structure, which imparts distinct chemical and physical properties compared to its boron and germanium analogs. The silicon atom provides greater thermal stability and resistance to oxidation, making it particularly valuable in high-performance materials and industrial applications.

Properties

IUPAC Name

2,2'-spirobi[1,3,2-benzodioxasilole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4Si/c1-2-6-10-9(5-1)13-17(14-10)15-11-7-3-4-8-12(11)16-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGVCVIJIPKSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)O[Si]3(O2)OC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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